2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite
CAS No.: 307314-31-4
Cat. No.: VC2890882
Molecular Formula: C42H53N6O7P
Molecular Weight: 784.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307314-31-4 |
|---|---|
| Molecular Formula | C42H53N6O7P |
| Molecular Weight | 784.9 g/mol |
| IUPAC Name | N'-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
| Standard InChI | InChI=1S/C42H53N6O7P/c1-29(2)48(30(3)4)56(53-24-12-23-43)55-38-25-37(36-26-44-41(46-40(36)49)45-28-47(5)6)54-39(38)27-52-42(31-13-10-9-11-14-31,32-15-19-34(50-7)20-16-32)33-17-21-35(51-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,44,46,49)/b45-28+/t37-,38+,39-,56?/m1/s1 |
| Standard InChI Key | QXRSTXQTKUQHPR-IWXRBAEGSA-N |
| Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)/N=C/N(C)C |
| SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)N=CN(C)C |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)N=CN(C)C |
Introduction
Chemical Structure and Properties
Molecular Information
2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite is characterized by specific structural features that distinguish it from standard nucleosides. The compound incorporates several functional groups that contribute to its utility in oligonucleotide synthesis.
Table 1: Basic Chemical Information
| Parameter | Value |
|---|---|
| CAS Number | 307314-31-4 |
| Molecular Formula | C42H53N6O7P |
| Molecular Weight | 784.9 g/mol |
| Creation Date | 2015-12-01 |
| Modification Date | 2025-03-08 |
The compound's full IUPAC name is N'-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide . This complex name reflects the multiple functional groups present in the molecule.
Structural Identifiers
For computational and database purposes, several structural identifiers have been established for this compound.
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C42H53N6O7P/c1-29(2)48(30(3)4)56(53-24-12-23-43)55-38-25-37(36-26-44-41(46-40(36)49)45-28-47(5)6)54-39(38)27-52-42(31-13-10-9-11-14-31,32-15-19-34(50-7)20-16-32)33-17-21-35(51-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,44,46,49)/b45-28+/t37-,38+,39-,56?/m1/s1 |
| InChIKey | QXRSTXQTKUQHPR-IWXRBAEGSA-N |
| SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@H]1CC@@HC5=CN=C(NC5=O)/N=C/N(C)C |
These identifiers provide standardized ways to represent the chemical structure across different chemical databases and computational platforms .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts:
-
2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite
-
N'-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide
-
2'-Deoxypseudoisocytidine CEP
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2'-DeoxypseudoisocytidineCEP
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N4-DMF-5'-O-DMT-2'-deoxypseudoisocytidine 3'-CE phosphoramidite
-
2'-Deoxy-N4-DMF-5'-O-DMT-pseudoiso-D-cytidine 3'-CE phosphoramidite
The name reflects its key structural components:
-
"2'-Deoxy" indicates the absence of a hydroxyl group at the 2' position of the ribose
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"N4-DMF" refers to N,N-dimethylformamide protection at the N4 position
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"5'-O-DMT" indicates a 4,4'-dimethoxytrityl protecting group at the 5' position
-
"pseudoisocytidine" refers to the modified nucleobase
-
"3'-CE phosphoramidite" indicates a cyanoethyl phosphoramidite group at the 3' position
Applications in Oligonucleotide Synthesis
Functional Role
2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite is primarily used in solid-phase oligonucleotide synthesis. It serves as a key intermediate in the construction of modified nucleic acids, which are crucial for various applications in molecular biology and biotechnology, including gene therapy, diagnostics, and therapeutic interventions.
The compound contains several protective groups that are essential for controlled oligonucleotide synthesis:
-
The DMT (4,4'-dimethoxytrityl) group protects the 5'-hydroxyl
-
The CE (cyanoethyl) group protects the phosphoramidite linkage
-
The DMF (N,N-dimethylformamide) group modifies the pseudoisocytidine base
These protective groups facilitate controlled coupling reactions during synthesis and influence the stability and specificity of base pairing in the resulting oligonucleotides.
Role in Modified Nucleic Acids
Modified nucleic acids incorporating pseudoisocytidine derivatives are designed to enhance stability, specificity, or functionality. These modifications provide several advantages:
-
Improved resistance to nucleases
-
Enhanced cellular uptake
-
Altered binding affinity to target sequences
These properties make pseudoisocytidine-containing oligonucleotides valuable tools in gene silencing, antisense therapy, and diagnostic assays.
Triplex Formation Properties
Pseudoisocytidine Tautomerization
Pseudoisocytidine (ΨC) is a synthetic cytidine analogue that can target DNA duplex to form parallel triplex at neutral pH. This capability represents a significant advantage over standard cytidine, which requires acidic conditions for triplex formation .
Research has shown that pseudoisocytidine exists in two main tautomeric forms, of which only one is favorable for triplex formation. The tautomerization of pseudoisocytidine plays a crucial role in determining its effectiveness in triplex formation .
Sequence Context Effects on Tautomerization
The effectiveness of pseudoisocytidine in triplex formation is influenced by neighboring bases. Research findings indicate specific patterns of influence:
Table 3: Impact of Neighboring Bases on Pseudoisocytidine Tautomerization
| Neighboring Base Context | Favorable Tautomer Percentage | Effect on Triplex Formation |
|---|---|---|
| Methylated or protonated cytidine | >75% | Promotes favorable tautomer formation |
| Thymine or locked nucleic acid | 60-75% | Poor effect on tautomer formation |
| Consecutive pseudoisocytidine | 60-75% | Negative influence on triplex stability |
Studies have shown that the deleterious effect of consecutive pseudoisocytidine in triplex formation was confirmed using in vitro binding experiments .
Research Applications
Triplex-Forming Oligonucleotides
Triplex-forming oligonucleotides (TFO) bind in the major groove of duplex DNA in a sequence-specific manner through the formation of non-Watson-Crick (Hoogsteen) hydrogen bonds. The formation of a triplex along the major groove competes with the binding of transcription factors and other proteins necessary for transcription, thereby inhibiting the expression of particular genes .
2'-Deoxypseudoisocytidine has been identified as one of several nucleoside analogues that have been used successfully in triplex-forming oligonucleotides, alongside other modified bases such as:
Improved Triplex Formation at Neutral pH
The C-nucleoside 2'-deoxypseudoisocytidine is an isostere of dC that offers an additional hydrogen-bond donor at N3. Interest in the incorporation of 2'-deoxypseudoisocytidine and related compounds into oligonucleotides has grown due to their success in improving triplex formation between oligonucleotides and duplex DNA .
The C to GC pyrimidine-purine-pyrimidine binding motif typically requires acidic conditions to protonate N3 of cytosine in the Hoogsteen strand (C+ to GC). This interaction is disrupted under the higher pH of physiological conditions. Pseudoisocytidine derivatives serve as neutral replacements for protonated cytidine, forming improved triplexes under neutral conditions .
| Supplier | Pack Size | Price |
|---|---|---|
| Cymit Quimica | 5 mg | 464.00 € |
| Cymit Quimica | 10 mg | 663.00 € |
| Cymit Quimica | 25 mg | 943.00 € |
| Cymit Quimica | 50 mg | 1,184.00 € |
| Cymit Quimica | 100 mg | 1,895.00 € |
| Santa Cruz Biotechnology | 100 mg | $1,200.00 |
| Santa Cruz Biotechnology | 250 mg | $2,225.00 |
This pricing information reflects the specialized nature of this compound and its importance in advanced nucleic acid research .
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